Cymegesolate
Beschreibung
Cymegesolate (megestrol acetate 3β-cypionate) is a synthetic progestogen derived from 17α-hydroxyprogesterone, developed in the late 1970s as a long-acting oral contraceptive. It functions as a prodrug of megestrol acetate, with its C3β cypionate ester group enhancing lipophilicity and prolonging its duration of action . In clinical trials involving 1,213 women over 9,651 menstrual cycles, Cymegesolate demonstrated >99.13% contraceptive efficacy with minimal adverse effects, primarily relying on anti-implantation effects at higher doses (100 mg) rather than complete ovulation suppression (~60% inhibition) . Its formulation included low-dose quinestrol (0.25–0.5 mg), contributing to reduced estrogen-related gastrointestinal side effects compared to contemporary contraceptives . Despite its promising profile, Cymegesolate was never commercialized, likely due to strategic or regulatory discontinuation .
Eigenschaften
CAS-Nummer |
72648-88-5 |
|---|---|
Molekularformel |
C32H46O5 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C32H46O5/c1-20-18-25-26(13-16-31(5)27(25)14-17-32(31,21(2)33)37-22(3)34)30(4)15-12-24(19-28(20)30)36-29(35)11-10-23-8-6-7-9-23/h18-19,23-27H,6-17H2,1-5H3/t24-,25+,26-,27-,30+,31-,32-/m0/s1 |
InChI-Schlüssel |
WAHQVRCNDCHDIB-QZYSPNBYSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C |
Isomerische SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)OC(=O)CCC5CCCC5)C |
Kanonische SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC(=O)CCC5CCCC5)C |
Synonyme |
cymegesolate progestagen I |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Similarities :
- Both Cymegesolate and acetomepregenol are esterified derivatives of progestogens. Cymegesolate modifies megestrol acetate at the C3β position with a cypionate (cyclopentylpropionate) group, while acetomepregenol is a diacetate ester of mepregenol .
- The esterification in both compounds enhances lipid solubility, prolonging half-life and enabling sustained release.
Functional Differences :
- Efficacy: Acetomepregenol was successfully marketed, whereas Cymegesolate remained experimental.
Medroxyprogesterone Acetate (MPA)
Structural Comparison :
Functional Contrasts :
- Administration and Dosage :
- Efficacy :
- Side Effects :
Comparative Data Table
Table 1. Key Properties of Cymegesolate and Analogous Progestogens
| Parameter | Cymegesolate | Acetomepregenol | Medroxyprogesterone Acetate (MPA) |
|---|---|---|---|
| Molecular Formula | C₃₄H₄₈O₅ | Not specified in evidence | C₂₄H₃₄O₄ |
| Ester Group | 3β-cypionate | Diacetate | 17α-acetoxy |
| Administration Route | Oral | Likely oral/injectable | Intramuscular/oral |
| Dosage Frequency | Monthly | Not specified | Quarterly (injectable) |
| Primary Mechanism | Anti-implantation, partial ovulation suppression | Progestogenic activity | Ovulation suppression, endometrial atrophy |
| Efficacy | >99.13% | Marketed (presumed high efficacy) | >99% |
| Common Side Effects | Nausea, dizziness, headache | Not reported | Weight gain, bone density loss |
| Clinical Applications | Contraception | Contraception, hormone therapy | Contraception, endometriosis, cancer |
Discussion of Key Findings
- Structural Impact on Pharmacokinetics: The cypionate ester in Cymegesolate likely extends its half-life compared to non-esterified progestogens, enabling monthly dosing. In contrast, MPA’s acetate group facilitates both oral and injectable use but requires more frequent administration for certain indications .
- Efficacy vs. Tolerability : Cymegesolate’s lower estrogen content (via quinestrol) reduced gastrointestinal toxicity, a significant advantage over older contraceptives. However, MPA’s versatility in treating multiple conditions (e.g., endometriosis, cancer) has solidified its clinical dominance despite its side effect profile .
- Developmental Challenges : Cymegesolate’s discontinuation highlights the complexity of balancing efficacy, safety, and commercial viability. Its reliance on anti-implantation mechanisms may have raised ethical or regulatory concerns absent in ovulation-suppressing agents like MPA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
